2-Iodo-5-(trifluoromethyl)pyrimidine

Catalog No.
S3370687
CAS No.
112930-95-7
M.F
C5H2F3IN2
M. Wt
273.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Iodo-5-(trifluoromethyl)pyrimidine

CAS Number

112930-95-7

Product Name

2-Iodo-5-(trifluoromethyl)pyrimidine

IUPAC Name

2-iodo-5-(trifluoromethyl)pyrimidine

Molecular Formula

C5H2F3IN2

Molecular Weight

273.98 g/mol

InChI

InChI=1S/C5H2F3IN2/c6-5(7,8)3-1-10-4(9)11-2-3/h1-2H

InChI Key

OUVBWBDXUZIKRJ-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=N1)I)C(F)(F)F

Canonical SMILES

C1=C(C=NC(=N1)I)C(F)(F)F

Synthesis:

2-Iodo-5-(trifluoromethyl)pyrimidine is not readily available commercially, but its synthesis has been reported in several scientific publications. One common method involves the nucleophilic aromatic substitution of 2-chloro-5-(trifluoromethyl)pyrimidine with sodium iodide. [, ]

Potential Applications:

While there is no extensive research specifically on 2-Iodo-5-(trifluoromethyl)pyrimidine itself, the presence of the reactive iodine and trifluoromethyl groups makes it a potentially valuable building block for the synthesis of more complex molecules with various applications in scientific research. Here are some potential areas of exploration:

  • Medicinal Chemistry: The trifluoromethyl group is a common bioisostere of the carboxylic acid group, meaning it can mimic its behavior in some biological systems. This property, combined with the reactivity of the iodine group, could be useful in the development of novel pharmaceuticals. []
  • Material Science: The combination of aromatic and halogenated functionalities can influence properties relevant to material science, such as conductivity and self-assembly. 2-Iodo-5-(trifluoromethyl)pyrimidine could be a starting material for the synthesis of new materials with tailored properties. [, ]
  • Organic Chemistry: The reactive iodine group allows for further functionalization through various coupling reactions, enabling the construction of more complex molecules with diverse functionalities. This versatility could be valuable for synthetic organic chemists exploring new reaction pathways and molecule design. []

2-Iodo-5-(trifluoromethyl)pyrimidine is a halogenated pyrimidine compound characterized by the presence of an iodine atom at the 2-position and a trifluoromethyl group at the 5-position of the pyrimidine ring. Its molecular formula is C6H3F3INC_6H_3F_3IN, with a molecular weight of approximately 272.99 g/mol. This compound exhibits unique physical and chemical properties due to the electron-withdrawing nature of the trifluoromethyl group and the presence of iodine, which can influence its reactivity and interactions with biological systems .

The chemical reactivity of 2-Iodo-5-(trifluoromethyl)pyrimidine primarily involves nucleophilic substitution reactions, where the iodine atom can be replaced by various nucleophiles. The trifluoromethyl group also plays a significant role in determining the compound's reactivity, as it can stabilize negative charges during reaction pathways. Common reactions include:

  • Nucleophilic substitution: The iodine atom can be displaced by nucleophiles such as amines or alcohols.
  • Cross-coupling reactions: It can participate in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds .

Several synthetic routes have been developed for the preparation of 2-Iodo-5-(trifluoromethyl)pyrimidine:

  • Direct halogenation: Starting from 5-(trifluoromethyl)pyrimidine, iodine can be introduced through electrophilic aromatic substitution.
  • Functional group interconversion: This method involves converting a precursor compound such as 5-bromo-2-(trifluoromethyl)pyrimidine into the desired iodo derivative using iodide sources under appropriate conditions .

The unique properties of 2-Iodo-5-(trifluoromethyl)pyrimidine make it useful in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds.
  • Material science: The compound can be utilized in developing materials with specific electronic properties due to its halogenated structure.
  • Agricultural chemistry: It may be explored for use in agrochemicals due to its potential biological activity against pests and pathogens .

Interaction studies involving 2-Iodo-5-(trifluoromethyl)pyrimidine focus on its binding affinity towards biological targets, including enzymes and receptors. These studies are crucial for understanding its mechanism of action and potential therapeutic applications. Initial findings suggest that halogenated pyrimidines can interact effectively with various biomolecules, influencing their activity and stability .

Several compounds share structural similarities with 2-Iodo-5-(trifluoromethyl)pyrimidine. Here are a few notable examples:

Compound NameStructureUnique Features
5-Iodo-2-(trifluoromethyl)pyrimidineStructureIodine at position 5; different reactivity profile
2-Bromo-5-(trifluoromethyl)pyridineStructureBromine instead of iodine; potentially different biological activity
4-Iodo-3-(trifluoromethyl)pyridineStructure not availableDifferent position of iodine; alters electronic properties

The uniqueness of 2-Iodo-5-(trifluoromethyl)pyrimidine lies in its specific positioning of functional groups, which significantly influences its chemical behavior and potential applications compared to these similar compounds. The trifluoromethyl group enhances its lipophilicity and reactivity, making it a valuable candidate for further research in medicinal chemistry and material science .

XLogP3

1.8

Dates

Modify: 2023-08-19

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